N-(2,4-dibromophenyl)-2-morpholinoacetamide
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Overview
Description
“N-(2,4-dibromophenyl)-2-morpholinoacetamide” is a chemical compound that contains a morpholino group and a 2,4-dibromophenyl group attached to an acetamide group. The morpholino group consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The 2,4-dibromophenyl group is a phenyl group (a ring of six carbon atoms) with bromine atoms attached to the 2nd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholino ring, the phenyl ring, and the acetamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the bromine atoms might make the compound reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
- The synthesis and analytical characterization of morpholine analogues, including derivatives similar to N-(2,4-dibromophenyl)-2-morpholinoacetamide, have been a significant focus. For instance, Colestock et al. (2018) synthesized and characterized a series of arylcyclohexylmorpholines using chromatographic, mass spectrometric, and spectroscopic techniques, providing a foundation for understanding the chemical properties and potential applications of compounds like this compound (Colestock et al., 2018).
Antimicrobial and Antifungal Applications
- Research has also explored the antimicrobial and antifungal potentials of morpholine derivatives. Gul et al. (2017) investigated the antimicrobial and hemolytic activity of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating that some compounds exhibited significant activity against selected microbial species (Gul et al., 2017).
Antifungal and Anti-inflammatory Agents
- Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting their potential in treating infections caused by Candida species and other fungi. This research underscores the utility of morpholine derivatives in developing new antifungal therapies (Bardiot et al., 2015).
Analgesic and Anti-Inflammatory Applications
- The development of novel compounds based on the morpholine structure for potential analgesic and anti-inflammatory applications has been a focus of several studies. For example, Nirogi et al. (2019) discovered and developed a novel, potent, selective, and orally active histamine H3 receptor inverse agonist with robust wake-promoting activity, demonstrating the diverse pharmacological potentials of morpholine derivatives (Nirogi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLQCUGMIYWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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